Pentaerythritol dioctanoate didecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

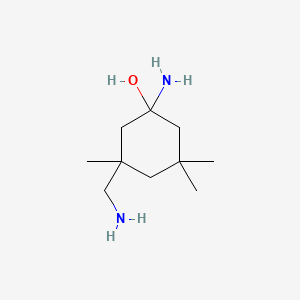

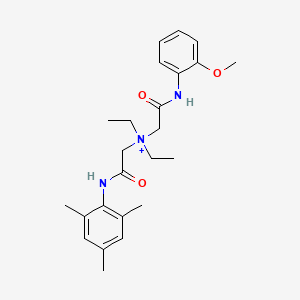

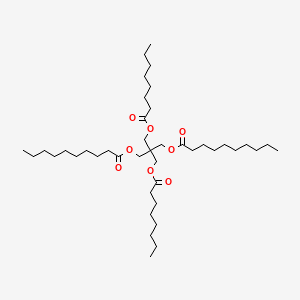

Pentaerythritol dioctanoate didecanoate is an ester compound derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is formed by esterifying pentaerythritol with octanoic acid and decanoic acid. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentaerythritol dioctanoate didecanoate involves the esterification of pentaerythritol with octanoic acid and decanoic acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors equipped with efficient mixing and heating systems. The process involves the continuous addition of pentaerythritol and the fatty acids, along with the catalyst, into the reactor. The reaction is maintained at elevated temperatures, and the product is purified through distillation or other separation techniques to obtain the desired ester compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Pentaerythritol dioctanoate didecanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and the corresponding fatty acids.

Transesterification: This reaction involves the exchange of ester groups with another alcohol or ester in the presence of a catalyst, leading to the formation of new ester compounds.

Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, and heat.

Transesterification: Alcohols or esters, acid or base catalysts, and heat.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and appropriate solvents.

Major Products Formed

Hydrolysis: Pentaerythritol, octanoic acid, and decanoic acid.

Transesterification: New ester compounds depending on the reacting alcohol or ester.

Oxidation: Carboxylic acids and other oxidation products.

Wissenschaftliche Forschungsanwendungen

Pentaerythritol dioctanoate didecanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Employed in the formulation of biochemical assays and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

Industry: Utilized as a plasticizer in the production of plastics, as a lubricant in mechanical systems, and as an additive in coatings and adhesives.

Wirkmechanismus

The mechanism of action of pentaerythritol dioctanoate didecanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a carrier for hydrophobic molecules, facilitating their transport across cell membranes. It can also modulate the activity of enzymes and receptors by altering the local environment and providing a hydrophobic interface. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active components and enabling their biological effects.

Vergleich Mit ähnlichen Verbindungen

Pentaerythritol dioctanoate didecanoate can be compared with other similar compounds, such as:

Pentaerythritol tetranitrate: An explosive compound with applications in the military and mining industries.

Pentaerythritol triacrylate: Used in the production of UV-curable coatings and adhesives.

Pentaerythritol tetraacrylate: Employed in the manufacture of high-performance polymers and resins.

The uniqueness of this compound lies in its specific esterification with octanoic and decanoic acids, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer |

68479-72-1 |

|---|---|

Molekularformel |

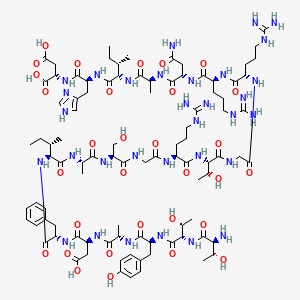

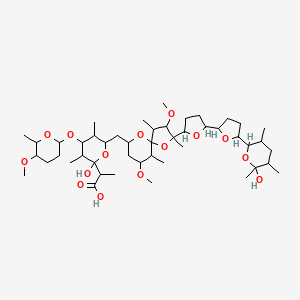

C41H76O8 |

Molekulargewicht |

697.0 g/mol |

IUPAC-Name |

[2-(decanoyloxymethyl)-3-octanoyloxy-2-(octanoyloxymethyl)propyl] decanoate |

InChI |

InChI=1S/C41H76O8/c1-5-9-13-17-19-23-27-31-39(44)48-35-41(33-46-37(42)29-25-21-15-11-7-3,34-47-38(43)30-26-22-16-12-8-4)36-49-40(45)32-28-24-20-18-14-10-6-2/h5-36H2,1-4H3 |

InChI-Schlüssel |

AMVDHHPLWPTQMD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.